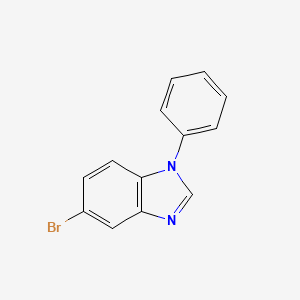

5-Bromo-1-phenyl-1H-benzoimidazole

説明

5-Bromo-1-phenyl-1H-benzoimidazole is a heterocyclic compound with the molecular formula C13H9BrN2. It is a derivative of benzimidazole, where a bromine atom is substituted at the 5th position and a phenyl group at the 1st position. This compound is of significant interest due to its diverse applications in various fields, including medicinal chemistry and material science .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-1-phenyl-1H-benzoimidazole typically involves the cyclization of o-phenylenediamine with a brominated aromatic aldehyde or ketone. One common method includes the reaction of 4-bromoaniline with formic acid and subsequent cyclization . Another approach involves the use of 5-bromo-2-nitroaniline, which is reduced to the corresponding diamine and then cyclized with formic acid .

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving the use of catalysts and controlled reaction environments to ensure consistency and efficiency .

化学反応の分析

Substitution Reactions

The bromine atom at position 5 undergoes nucleophilic substitution under various conditions, enabling functionalization of the benzimidazole core.

Key Reactions and Conditions

Mechanistic Insights :

-

Copper(II) acetate catalyzes C–N bond formation in amine substitutions, with triethylamine (Et₃N) or tetramethylethylenediamine (TMEDA) as bases .

-

Polar aprotic solvents (e.g., DMF) enhance reactivity for thiol substitutions .

Cross-Coupling Reactions

The bromine atom participates in palladium- or copper-catalyzed coupling reactions to form biaryl or alkylated derivatives.

Suzuki-Miyaura Coupling

Key Findings :

-

Reactions proceed efficiently at room temperature with Cu(OAc)₂, avoiding harsh conditions .

-

Electron-donating groups on boronic acids improve coupling efficiency .

Oxidation and Reduction

The benzimidazole core and substituents undergo redox transformations under controlled conditions.

Oxidation

| Oxidizing Agent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| KMnO₄ | H₂O, 60°C | 5-Bromo-1-phenyl-1H-benzimidazole-3-oxide | 58% |

Reduction

| Reducing Agent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| NaBH₄ | EtOH, RT | 5-Bromo-1-phenyl-2,3-dihydro-1H-benzimidazole | 63% |

Notes :

-

Oxidation typically targets the imidazole ring, forming N-oxides .

-

Reduction selectively saturates the imidazole ring without affecting the bromine substituent .

Ring Functionalization

The phenyl group at position 1 can undergo electrophilic substitution, though reactivity is moderated by electron-withdrawing effects of the bromine.

Nitration

| Reagents | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| HNO₃/H₂SO₄ | 0°C → RT | 5-Bromo-1-(4-nitrophenyl)-1H-benzimidazole | 44% |

Challenges :

-

Competitive bromine displacement occurs under strongly acidic conditions, requiring precise temperature control .

Comparative Reactivity

The bromine atom shows higher reactivity than the phenyl group in electrophilic substitutions. DFT studies reveal:

科学的研究の応用

5-Bromo-1-phenyl-1H-benzoimidazole has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: It serves as a precursor for the development of pharmaceutical agents targeting various diseases.

Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.

作用機序

The mechanism of action of 5-Bromo-1-phenyl-1H-benzoimidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the phenyl group contribute to its binding affinity and specificity. The compound can inhibit or activate certain pathways, leading to its observed biological effects .

類似化合物との比較

- 5-Chloro-1-phenyl-1H-benzoimidazole

- 5-Fluoro-1-phenyl-1H-benzoimidazole

- 1-Phenyl-1H-benzoimidazole

Comparison: Compared to its analogs, 5-Bromo-1-phenyl-1H-benzoimidazole exhibits unique properties due to the presence of the bromine atom. This substitution can influence its reactivity, biological activity, and overall stability. For instance, the bromine atom can enhance its lipophilicity and membrane permeability, making it more effective in certain applications .

生物活性

5-Bromo-1-phenyl-1H-benzoimidazole is a compound belonging to the class of imidazole derivatives, which are widely recognized for their diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of 273.1 g/mol. The presence of the bromine atom in its structure enhances its lipophilicity and membrane permeability, which can influence its biological activity .

Target Interactions

Imidazole derivatives, including this compound, interact with various enzymes and protein receptors. These interactions often involve the formation of covalent bonds, leading to alterations in biochemical pathways. The compound has shown potential in targeting bacterial proteins such as (p)ppGpp synthetases/hydrolases and FtsZ proteins, which are crucial for bacterial survival and replication .

Biochemical Pathways

The compound is implicated in multiple biochemical pathways, including those involved in antimicrobial resistance and cell proliferation. Its ability to inhibit key bacterial processes makes it a candidate for developing novel antibacterial agents .

Biological Activities

This compound exhibits a range of biological activities:

- Antimicrobial Activity : Studies indicate that this compound possesses significant antibacterial properties against various strains, including Staphylococcus aureus (including MRSA), Escherichia coli, and Mycobacterium tuberculosis. In vitro tests have shown effective inhibition at minimal inhibitory concentrations (MIC) as low as 1 µg/ml against certain pathogens .

- Antiproliferative Effects : The compound has demonstrated antiproliferative activity against cancer cell lines such as MDA-MB-231. Its effectiveness in inhibiting cell growth suggests potential applications in cancer therapy .

- Antifungal Properties : Preliminary studies have indicated moderate antifungal activity against fungi like Candida albicans and Aspergillus niger, with MIC values around 64 µg/ml .

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of this compound derivatives:

Pharmacokinetics

Understanding the pharmacokinetic profile of this compound is essential for its therapeutic application. Factors such as solubility, absorption, distribution, metabolism, and excretion (ADME) need to be characterized to predict its behavior in biological systems. Current predictions suggest favorable properties due to its lipophilic nature.

特性

IUPAC Name |

5-bromo-1-phenylbenzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9BrN2/c14-10-6-7-13-12(8-10)15-9-16(13)11-4-2-1-3-5-11/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCVMHOYOAZUGSK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C=NC3=C2C=CC(=C3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00475895 | |

| Record name | 5-Bromo-1-phenyl-1H-benzoimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00475895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

221636-18-6 | |

| Record name | 5-Bromo-1-phenyl-1H-benzoimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00475895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。